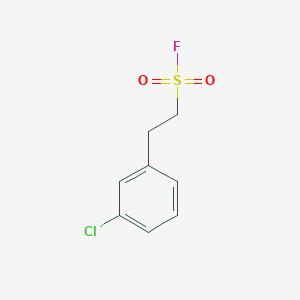

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C8H8ClFO2S |

|---|---|

Molecular Weight |

222.66 g/mol |

IUPAC Name |

2-(3-chlorophenyl)ethanesulfonyl fluoride |

InChI |

InChI=1S/C8H8ClFO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2 |

InChI Key |

KSMPIJQAJWAJIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting materials: 1-chloro-3-iodobenzene and ethenesulfonyl fluoride

- Catalyst: Palladium acetate (Pd(OAc)2), 2 mol%

- Additives: Silver trifluoroacetate (AgTFA), 1.2 equiv

- Solvent: Acetone

- Conditions: Stirring at 60 °C for 6 hours under sealed vial conditions

- Work-up: Filtration through Celite to remove insoluble precipitates, concentration, and purification by preparative thin-layer chromatography (TLC) using hexane/ethyl acetate (10:1)

Outcome

- The product, (E)-2-(3-chlorophenyl)ethane-1-sulfonyl fluoride, is obtained as a white solid.

- Yield reported is approximately 59% for the mixture of isomers (meta- and para-olefinated products).

- The meta-substituted product (3h-b) is isolated and characterized with detailed NMR and HRMS data confirming structure and purity.

Analytical Data Summary

| Parameter | Value |

|---|---|

| Melting point (mp) | Not explicitly reported |

| 1H NMR (400 MHz, CDCl3) | Characteristic aromatic and vinyl protons observed |

| 19F NMR (376 MHz) | δ ~ 61.91 ppm (indicative of sulfonyl fluoride) |

| HRMS (EI) | m/z calculated and found matching molecular formula |

This method benefits from mild reaction conditions, good functional group tolerance, and the ability to selectively prepare the desired sulfonyl fluoride derivative.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Approach

Another approach involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to prepare sulfonyl fluoride-containing triazole derivatives, which can be further manipulated to yield the target sulfonyl fluoride compound.

General Procedure

- Reagents: 2-azido-1-bromoethane-1-sulfonyl fluoride and substituted alkynes

- Catalyst system: Copper(II) sulfate pentahydrate (CuSO4·5H2O, 5 mol%) and sodium ascorbate (10 mol%)

- Solvent: Methanol

- Conditions: Stirring at room temperature for 12–24 hours under air atmosphere

- Purification: Silica gel chromatography using ethyl acetate/petroleum ether mixtures

Notes

- This method allows for the synthesis of a variety of substituted 1-bromo-2-(1,2,3-triazol-1-yl)ethane-1-sulfonyl fluorides with good to excellent yields.

- The procedure is highly tolerant of electron-donating and electron-withdrawing substituents on the aromatic ring.

- Although this method primarily targets triazole derivatives, the sulfonyl fluoride moiety is introduced efficiently and can be a precursor for further functionalization toward 2-(3-chlorophenyl)ethane-1-sulfonyl fluoride derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-catalyzed olefination with ESF | 1-chloro-3-iodobenzene, Pd(OAc)2, AgTFA, acetone, 60 °C | ~59 | Efficient, selective, mild conditions |

| CuAAC click chemistry | 2-azido-1-bromoethane-1-sulfonyl fluoride, CuSO4, sodium ascorbate, MeOH, rt | Good to excellent | Versatile for sulfonyl fluoride triazoles |

| Photocatalytic radical fluorosulfonylation | Iridium catalyst, IMSF salt, 1,4-cyclohexadiene, light | Not specified | Emerging method, broad substrate scope |

Research Findings and Characterization

- The Pd-catalyzed method produces pure sulfonyl fluoride derivatives suitable for further synthetic applications and biological evaluations.

- NMR (1H, 13C, 19F) and HRMS data confirm the structural integrity of the synthesized compounds.

- The CuAAC method allows for incorporation of sulfonyl fluoride groups into heterocyclic frameworks, expanding the chemical space of sulfonyl fluoride-containing molecules.

- Chromatographic purification techniques such as silica gel column chromatography and preparative TLC are standard for isolating pure products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfides, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride is an organosulfur compound with a sulfonyl fluoride functional group attached to a 3-chlorophenyl ethane backbone. It has the molecular formula C9H10ClF2O2S. The sulfonyl fluoride group (-SO2F) is known for its electrophilic properties, making the compound a valuable intermediate in organic synthesis. The chlorine atom on the aromatic ring can influence the compound's reactivity and biological activity, often enhancing its electrophilicity compared to non-substituted analogs.

Pharmaceutical Development

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride serves as an intermediate in synthesizing biologically active compounds. Compounds containing sulfonyl fluoride moieties have been studied for their biological activities, particularly as potential inhibitors of enzymes and as pharmacological agents. The unique electrophilic nature of the sulfonyl fluoride allows it to interact with nucleophilic sites in proteins, which can lead to inhibition of target enzymes. For example, certain sulfonyl fluorides exhibit potent inhibitory effects on serine proteases and other enzyme classes. 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride may have applications in medicinal chemistry as an active pharmaceutical ingredient or as a building block for more complex drug structures.

Synthetic Organic Chemistry

The unique properties of 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride make it a valuable tool in synthetic organic chemistry. Its sulfonyl fluoride functional group allows for various synthetic pathways, depending on available starting materials and desired derivatives.

Biological Macromolecule Interaction Studies

Interaction studies with biological macromolecules typically involve:

- Analyzing binding affinity

- Assessing specificity

- Evaluating the compound's effects on macromolecular function

These studies provide insights into the mechanism of action and help optimize the compound for enhanced biological activity.

Sulfonyl Fluorides as Biological Probes

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues . The molecular targets and pathways involved include enzymes such as serine proteases and other nucleophilic enzymes .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Meta-substituted chloro derivatives (e.g., 3-chlorophenyl) may exhibit distinct electronic effects compared to para-fluorinated analogs due to differences in electron-withdrawing capabilities and steric hindrance .

- Aromatic System : Pyridine-based sulfonyl fluorides (e.g., 6-chloropyridine-2-sulfonyl fluoride) introduce nitrogen heteroatoms, altering solubility and reactivity compared to benzene-ring systems .

- Sulfonyl Group: Sulfonyl chlorides (e.g., 2-(2-chloro-6-fluorophenoxy)ethane-1-sulfonyl chloride) are generally more reactive than fluorides in nucleophilic substitution reactions due to the superior leaving-group ability of chloride .

Comparison of Yields :

- Pd-catalyzed methods for fluorophenyl derivatives achieve moderate yields (41–59%) but face challenges in isolating meta-selective products .

Physicochemical and Reactivity Profiles

| Property | 2-(3-Chlorophenyl)ethane-1-sulfonyl Fluoride | 6-Chloropyridine-2-sulfonyl Fluoride | 2-(2-Chloro-6-fluorophenoxy)ethane-1-sulfonyl Chloride |

|---|---|---|---|

| Molecular Weight | ~210 | 209.63 | 273.11 |

| Sulfonyl Group | -SO₂F | -SO₂F | -SO₂Cl |

| Electron Effects | Moderate electron-withdrawing (-Cl) | Strong electron-withdrawing (pyridine + -Cl) | Enhanced electronegativity (-Cl, -F) |

| Reactivity | Stable in aqueous media; used in SuFEx click chemistry | Likely reactive in SNAr reactions | Highly reactive in nucleophilic substitutions |

Reactivity Insights :

Biological Activity

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride is an organosulfur compound characterized by a sulfonyl fluoride functional group attached to a 3-chlorophenyl ethane backbone. Its molecular formula is . The compound's unique electrophilic properties make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry due to its potential biological activities, particularly as enzyme inhibitors.

The sulfonyl fluoride group () in 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride enhances its electrophilicity, allowing it to interact with nucleophilic sites in proteins, leading to the inhibition of target enzymes. This is particularly relevant for serine proteases and other enzyme classes, where the compound can form covalent bonds with essential residues, resulting in irreversible inhibition .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClF2O2S |

| Functional Group | Sulfonyl fluoride |

| Electrophilic Nature | High |

| Biological Target | Enzymes (e.g., serine proteases) |

Biological Activity

Research indicates that 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride exhibits significant biological activity, particularly in enzyme inhibition. The presence of the chlorine atom on the aromatic ring enhances its reactivity compared to non-substituted analogs. This compound has been studied for its potential applications in pharmacology, especially as a lead compound for drug development.

Case Studies

- Enzyme Inhibition : Studies have demonstrated that sulfonyl fluorides can act as potent inhibitors of serine proteases. For instance, research into various sulfonyl fluorides, including 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride, has shown that they can effectively inhibit enzymes crucial for various biological processes .

- Pharmacological Applications : The compound has been explored as a building block for developing more complex drug structures. Its ability to interact with biological macromolecules makes it a candidate for further medicinal chemistry studies aimed at optimizing its efficacy and reducing potential side effects .

Synthesis Methods

Several synthetic routes have been developed for producing 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride, emphasizing the versatility of the sulfonyl fluoride functional group. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles under controlled conditions.

- Electrophilic Aromatic Substitution : Targeting the chlorophenyl moiety to introduce additional functional groups .

Comparative Analysis with Similar Compounds

The biological activity of 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride can be compared with other structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Fluorobenzenesulfonyl fluoride | Para-fluoro substitution on phenol | Enhanced electrophilicity due to fluorine |

| Phenylsulfonyl fluoride | Simple phenolic structure | Commonly used in organic synthesis |

| 4-Chlorobenzenesulfonamide | Chlorine substitution at para position | Used in medicinal chemistry for enzyme inhibition |

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride?

Methodological Answer:

A common approach involves thiol-ene reactions or nucleophilic substitution. For example, 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride can be synthesized by reacting 3-chlorophenylethane thiol with ethylenesulfonyl fluoride (ESF) in tetrahydrofuran (THF) with triethylamine as a catalyst. The reaction is stirred at room temperature for 3 hours, followed by solvent removal and purification via column chromatography (PE/EA eluent) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm structure using H and C NMR, focusing on sulfonyl fluoride (-SOF) peaks (~3.5–4.0 ppm for adjacent CH groups).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 232.5 for CHClFOS).

- HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

- Elemental Analysis: Verify C, H, Cl, S, and F content .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood due to potential sulfonyl fluoride reactivity and unknown chronic toxicity .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How can enantioselective synthesis of this sulfonyl fluoride be achieved?

Methodological Answer:

Rhodium-catalyzed asymmetric synthesis using chiral ligands (e.g., (R)-BINAP) enables enantioselective C–S bond formation. A typical protocol involves reacting 3-chlorophenyl ethylene with sulfonyl fluoride precursors under inert conditions (Ar/N), yielding enantiomeric excess (ee) >90%. Chiral HPLC or polarimetry validates enantiopurity .

Advanced: What role does this compound play in SuFEx click chemistry applications?

Methodological Answer:

As a SuFEx hub, it reacts efficiently with silyl ethers or amines under mild conditions (e.g., DIPEA in DMF, 25°C) to form stable sulfonate links. Applications include:

- Bioconjugation: Covalent linking to proteins (e.g., BSA) via lysine residues.

- Material Science: Functionalizing polymers or nanoparticles for controlled release systems .

Advanced: How can computational modeling optimize its reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Model transition states for sulfonyl fluoride reactions (e.g., SuFEx with amines) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics: Simulate interactions in solvent environments (e.g., THF vs. DMSO) to predict reaction rates. Validate with experimental kinetics .

Advanced: How to assess its potential biological activity in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays: Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. Monitor inhibition via fluorescence quenching (λ 360 nm, λ 460 nm).

- IC Determination: Perform dose-response curves (0.1–100 µM) with triplicate measurements. Compare to known inhibitors like PMSF .

Advanced: How to resolve contradictions in reactivity data across studies?

Methodological Answer:

- Control Experiments: Replicate reactions under identical conditions (solvent, temperature, catalyst loading).

- Isotope Labeling: Use O-labeled HO to trace hydrolysis pathways.

- Cross-Validation: Compare results with structurally analogous sulfonyl fluorides (e.g., 2-(4-fluorophenyl) derivatives) .

Advanced: What strategies improve stability during long-term storage?

Methodological Answer:

- Desiccants: Store under argon with molecular sieves (3Å) at −20°C.

- Light Protection: Use amber vials to prevent photodegradation.

- Stability Testing: Monitor via HPLC every 3 months; degradation >5% warrants repurification .

Advanced: How to design derivatives for enhanced selectivity in covalent inhibitors?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the chlorophenyl group (e.g., electron-withdrawing substituents) or ethane chain length.

- Kinetic Studies: Measure ratios to compare potency.

- Crystallography: Resolve inhibitor-enzyme complexes (e.g., PDB deposition) to guide design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.